molecular formula C12H16N2O3 B13167140 4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid

4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid

Cat. No.: B13167140
M. Wt: 236.27 g/mol
InChI Key: DPRRSWHKFPYVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 4-[(4-methylphenyl)carbamoylamino]butanoic acid . This nomenclature follows standard IUPAC rules by prioritizing the longest carbon chain (butanoic acid) as the parent structure. The substitution pattern is described through prefixes:

  • 4-methylphenyl : A benzene ring substituted with a methyl group at the para position.
  • carbamoylamino : A urea-derived functional group (-NH-C(=O)-NH-) attached to the fourth carbon of the butanoic acid backbone.

The structural formula is C₁₂H₁₆N₂O₃ , with the following connectivity:

  • A butanoic acid moiety (CH₂CH₂CH₂COOH) at position 4.
  • A urea linkage (-NH-C(=O)-NH-) bridging the butanoic acid and the 4-methylphenyl group.

The two-dimensional structural representation is:

CC1=CC=C(C=C1)NC(=O)NCCCC(=O)O  

This SMILES notation confirms the para-substituted methyl group on the phenyl ring and the urea linkage.

Common Synonyms and Registry Numbers

This compound is referenced under multiple synonyms and registry identifiers across chemical databases:

Synonym Registry Number Source
4-{[(4-Methylphenyl)carbamoyl]amino}butanoic acid 923689-94-5 (CAS) PubChem
4-(3-(P-tolyl)ureido)butanoic acid 16228544 (PubChem CID) PubChem
AKOS009113435 Not applicable Commercial catalogs

The CAS Registry Number 923689-94-5 is the primary identifier for this compound in chemical inventories. The PubChem CID 16228544 provides access to its physicochemical data, spectral information, and associated literature. Notably, the compound lacks an EC number, as it is not listed in the European Chemicals Agency’s regulatory database.

Molecular Formula and Constitutional Isomerism Considerations

The molecular formula C₁₂H₁₆N₂O₃ defines a molar mass of 236.27 g/mol . Constitutional isomers of this compound share the same formula but differ in bonding connectivity. Examples include:

  • 5-Allyl-5-(3-methyl-2-butenyl)barbituric acid : A barbiturate derivative with allyl and prenyl substituents.
  • 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one : A ketone-containing compound with morpholine and aminophenoxy groups.

These isomers highlight the diversity achievable within the C₁₂H₁₆N₂O₃ framework, emphasizing the structural uniqueness of 4-[(4-methylphenyl)carbamoylamino]butanoic acid. The urea linkage and para-methylphenyl substitution distinguish it from other isomers, which may feature ester, amide, or heterocyclic motifs.

A comparative analysis of isomer properties (e.g., solubility, reactivity) would require computational or experimental studies but falls outside this nomenclature-focused discussion.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

4-[(4-methylphenyl)carbamoylamino]butanoic acid

InChI

InChI=1S/C12H16N2O3/c1-9-4-6-10(7-5-9)14-12(17)13-8-2-3-11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17)

InChI Key

DPRRSWHKFPYVRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-methylphenyl)carbamoyl]amino}butanoic acid typically involves the reaction of 4-methylphenyl isocyanate with butanoic acid derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

Industrial production of 4-{[(4-methylphenyl)carbamoyl]amino}butanoic acid may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The process may also include purification steps such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-methylphenyl)carbamoyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-({[(4-methylphenyl)amino]carbonyl}amino)butanoic acid is a specialty chemical product employed in proteomics research . Beyond this singular designation, the search results do not yield substantial information regarding specific applications, comprehensive data tables, or well-documented case studies for the compound "4-({[(4-methylphenyl)amino]carbonyl}amino)butanoic acid."

However, the search results do provide information on:

  • 4-Amino Butanoic Acid Derivatives : These derivatives are useful as synthesis intermediates for the preparation of peptides derived from statin analogs . N-protected 4-amino-butanoic derivatives are particularly advantageous for preparing peptides derived from statin analogs using processes similar to those described in US Patent No. 4,485,099 or European Patent Application No. 114,993 . Peptides prepared from these compounds inhibit human plasma renin activity, making them potentially useful for treating arterial hypertension .
  • Nα-urethane-protected β- and γ-amino : One-pot efficient synthesis of Nα-urethane-protected β- and γ-amino . 4-{[(Benzyloxy)carbonyl]amino}butanoic acid (... 3-({[(4-Methoxybenzyl)oxy]carbonyl}amino)propanoic acid ( .
  • Zwitterionic Compounds : Novel zwitterionic compounds were evaluated in cell-based transcription assays using GAL4-PPAR chimeric receptors and plasmids for functional analysis-secreted alkaline phosphatase (pFA-SEAP) as a reporter vector, and the activities are reported as the EC50 value .

Mechanism of Action

The mechanism of action of 4-{[(4-methylphenyl)carbamoyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these actions are often studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid with structurally related compounds, emphasizing substituent effects, physicochemical properties, and functional diversity.

Urea-Linked Analogs

  • 4-((4-Methoxyphenyl)amino)-4-oxobutanoic acid (Similarity: 0.96, CAS 162753-02-8): Replaces the methyl group with a methoxy (‑OCH₃) substituent on the phenyl ring. No direct biological data are reported, but methoxy groups are common in drug design for metabolic stability .
  • 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid (CAS 89573-90-0): Incorporates a bromine atom (electron-withdrawing) on the phenyl ring and a methylidene (CH₂=) group in the butanoic acid chain. The bromine increases molecular weight (MW: 296.12 g/mol) and may enhance halogen bonding in target interactions. Crystallographic studies reveal dimeric hydrogen-bonding patterns, suggesting solid-state stability .

Sulfonamide Derivatives

  • 4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid (CAS 1213-42-9): Replaces the urea group with a sulfonamide (‑SO₂‑NH‑). Sulfonamides are more rigid and acidic (pKa ~10) than ureas, influencing binding interactions. This compound’s molecular weight (257.31 g/mol) is lower than the target urea analog, and its irritant properties suggest distinct handling requirements .

Complex Amino-Substituted Analogs

  • Mebeverine Acid (CAS 475203-77-1): Features an ethyl-methoxyphenyl-substituted amine and a branched alkyl chain.
  • 4-[(2-ethoxycarbonylphenyl)amino]-4-oxobutanoic acid (CAS 120572-38-5): Contains an ethoxycarbonyl (‑COOEt) group on the phenyl ring, introducing ester functionality. This group may improve cell permeability but could confer susceptibility to esterase-mediated hydrolysis in vivo .

Halogenated and Heterocyclic Derivatives

  • 4-(4-BROMOPHENYL)-4-OXO-2-[(2-THIENYLMETHYL)AMINO]BUTANOIC ACID (CAS 1031281-07-8): Combines a bromophenyl group with a thiophene-methylamine substituent.
  • The dihydro and dimethyl groups add steric bulk, which may limit conformational flexibility .

Structural and Functional Comparison Table

Compound Name Key Substituent Differences Molecular Weight (g/mol) Notable Properties/Applications References
This compound Urea-linked 4-methylphenyl ~250 (estimated) Hydrogen-bonding potential, uncharacterized
4-((4-Methoxyphenyl)amino)-4-oxobutanoic acid Methoxy instead of methyl 265.26 Enhanced solubility, metabolic stability
4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid Sulfonamide instead of urea 257.31 Irritant, rigid backbone
4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid Bromophenyl, methylidene chain 296.12 Crystal dimerization, halogen bonding
Mebeverine Acid Ethyl-methoxyphenyl branched amine 279.40 Lipophilic, potential CNS activity
4-[(2-ethoxycarbonylphenyl)amino]-4-oxobutanoic acid Ethoxycarbonylphenyl 265.26 Ester functionality, metabolic liability

Key Observations

Substituent Effects :

  • Electron-donating groups (e.g., methoxy) enhance solubility, while electron-withdrawing groups (e.g., bromine) favor intermolecular interactions .
  • Urea and sulfonamide groups differ in acidity and hydrogen-bonding capacity, impacting target selectivity .

Structural Complexity :

  • Heterocyclic or branched substituents (e.g., benzofuran, thiophene) increase molecular complexity and interaction diversity .

Biological Activity

4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid, also known as 4-(4-methylphenylcarbamoyl)aminobutanoic acid , is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H16N2O3
  • Molecular Weight : 236.27 g/mol
  • IUPAC Name : 4-[(4-methylphenyl)carbamoylamino]butanoic acid
  • Canonical SMILES : CC1=CC=C(C=C1)NC(=O)NCCCC(=O)O

The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor, modulating various biochemical pathways. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : The compound shows potential to inhibit certain enzymes, which could lead to therapeutic effects in conditions like cancer or metabolic disorders.
  • Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways.

Antitumor Activity

Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures inhibited the proliferation of hepatocellular carcinoma cells by inducing apoptosis through caspase activation, highlighting their potential as anticancer agents .

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. Preliminary studies suggest that it may possess antibacterial and antifungal activities, making it a candidate for further development in treating infections. The specific mechanisms by which it exerts these effects are still being elucidated .

Case Studies and Research Findings

  • Antiviral Activity : A study on amino acid derivatives indicated that modifications similar to those found in this compound enhanced antiviral activity against herpes simplex virus (HSV). This suggests a broader antiviral potential for this compound .
  • Bioavailability Studies : Research into prodrugs derived from amino acids has shown increased bioavailability and stability compared to their parent compounds. This property could be crucial for developing effective therapeutic agents based on this compound .
  • Transport Mechanisms : Investigations into amino acid transporters revealed that compounds similar to this compound can interact with these transporters, potentially enhancing their uptake in cells. This characteristic is vital for improving the efficacy of drug delivery systems .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntitumor ActivityAntimicrobial ActivityMechanism of Action
This compoundModeratePotentialEnzyme inhibition, receptor binding
4-(4-methylphenyl)methylcarbamoylbutanoic acidHighLowApoptosis induction
Octadecanamide, N-[[(4-methylphenyl)amino]carbonyl]-ModerateModerateMembrane disruption

Q & A

Q. What are the optimized synthetic routes for 4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via urea-forming reactions between 4-aminobutyric acid derivatives and 4-methylphenyl isocyanate. Key steps include:

  • Step 1 : Activation of the carboxylic acid group in 4-aminobutyric acid using carbodiimides (e.g., EDC or DCC) to form an active ester intermediate.
  • Step 2 : Reaction with 4-methylphenyl isocyanate under anhydrous conditions (e.g., in DMF or THF) at 0–25°C to form the urea linkage.
  • Yield Optimization : Higher yields (≥70%) are achieved with stoichiometric control (1:1.2 molar ratio of acid to isocyanate) and inert atmosphere (N₂ or Ar) to prevent hydrolysis .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons from 4-methylphenyl), δ 3.1–3.4 ppm (CH₂ adjacent to urea), and δ 2.3 ppm (CH₃ from methylphenyl) confirm structural integrity.
    • ¹³C NMR : Signals at ~155 ppm (urea carbonyl) and ~175 ppm (carboxylic acid carbonyl) validate functional groups .
  • FT-IR : Strong absorption bands at ~1650 cm⁻¹ (urea C=O) and ~1700 cm⁻¹ (carboxylic acid C=O) .

Advanced Research Questions

Q. How does the urea moiety influence the compound’s biological activity, and what computational models support this?

Methodological Answer: The urea group enhances hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors). Computational studies using molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal:

  • Binding affinity to proteases (e.g., Kd ~10⁻⁶ M) due to urea’s dual H-bond donor/acceptor capability.
  • Substituent effects: The 4-methylphenyl group increases hydrophobic interactions, improving target selectivity .

Q. How can discrepancies in reported biological activity data (e.g., IC₅₀ values) be resolved?

Methodological Answer: Contradictions arise from assay variability. Standardization strategies include:

  • Assay Replication : Use orthogonal methods (e.g., fluorescence polarization vs. SPR) to confirm enzyme inhibition.
  • Control Normalization : Reference compounds (e.g., staurosporine for kinase assays) ensure inter-lab consistency.
  • Meta-Analysis : Compare datasets using tools like Prism or R to identify outliers (e.g., IC₅₀ ±2σ from mean) .

Q. What in vivo models are suitable for studying pharmacokinetics, and how is metabolic stability assessed?

Methodological Answer:

  • Rodent Models : Administer compound orally (10–50 mg/kg) or intravenously (5 mg/kg) to Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS quantify parent compound and metabolites (e.g., glucuronidated or methylated derivatives).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) using NADPH-regenerating systems. A t₁/₂ >60 min suggests favorable metabolic stability .

Key Considerations for Experimental Design

  • Factorial Design : Use 2³ factorial experiments to evaluate interactions between variables (e.g., solvent, temperature, catalyst) on yield .
  • Quality Control : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) and HPLC (C18 column, 220 nm detection) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.